Ethyl methylcarbamate

Description

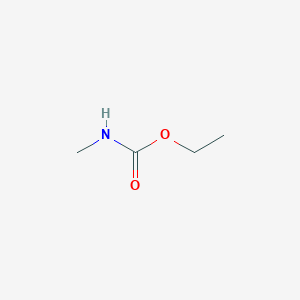

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURZCVYFPAXNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2031746 | |

| Record name | Ethyl N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylcarbamic acid, ethyl ester is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170 °C @ 760 MM HG | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

163.5 °F (NTP, 1992) | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOLUBLE IN ALCOHOL | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.011 at 66.9 °F (NTP, 1992) - Denser than water; will sink, 1.0115 @ 20 °C/4 °C | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 79.7 °F ; 20 mmHg at 169.0 °F; 100 mmHg at 234 °F (NTP, 1992) | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

105-40-8 | |

| Record name | N-METHYLCARBAMIC ACID, ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamic acid, N-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-N-METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W34GCF5CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL N-METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Mechanisms of Ethyl Methylcarbamate

Established Synthetic Pathways for Ethyl Methylcarbamate

The industrial production of this compound relies on several key chemical reactions. These methods are designed to be efficient and yield a high purity product.

Reaction of Urea (B33335) and Ethanol (B145695)

A common and economical method for synthesizing this compound is the reaction of urea with ethanol. wikipedia.orgwikipedia.org This process typically involves heating the two reactants, often in the presence of a catalyst to improve the reaction rate and yield. mdpi.comgoogle.com The reaction proceeds as follows:

CO(NH₂)₂ + CH₃CH₂OH → CH₃CH₂OC(O)NHCH₃ + NH₃

Metal oxides are frequently employed as catalysts in this synthesis. google.com The reaction conditions, such as temperature and pressure, are optimized to maximize the production of this compound while minimizing the formation of byproducts. mdpi.comgoogle.com For instance, a high yield of 97% has been achieved using a TiO₂/SiO₂ catalyst at 170°C. mdpi.com The molar ratio of ethanol to urea is also a critical factor, with a ratio of 15.7 being found to be suitable. mdpi.com

Table 1: Catalytic Synthesis of Ethyl Carbamate (B1207046) from Urea and Ethanol

| Catalyst | Temperature (°C) | Ethanol/Urea Molar Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| TiO₂/SiO₂ | 170 | 15.7 | 97 | mdpi.com |

| Cr₂O₃-NiO/SiO₂ | 170 | - | 97 | mdpi.com |

| ZnO | 200 | 10 | 14.2 | rhhz.net |

| PbO | 200 | 10 | 16.2 | rhhz.net |

| ZnO-PbO | 200 | 10 | 20.6 | rhhz.net |

Reaction of Ammonia with Ethyl Chloroformate

CH₃CH₂OC(O)Cl + 2NH₃ → CH₃CH₂OC(O)NH₂ + NH₄Cl

A detailed procedure involves adding ethyl chloroformate to an aqueous solution of methylamine (B109427) in ether at a low temperature, followed by the gradual addition of sodium hydroxide (B78521) to neutralize the formed hydrochloric acid. orgsyn.org This process can achieve a high yield of 88-90%. orgsyn.org

CO₂-Based Carbamate Synthesis Methodologies

More recent and environmentally friendly approaches utilize carbon dioxide (CO₂) as a C1 building block for carbamate synthesis. researchgate.netorganic-chemistry.org These methods are considered "green" as they utilize a readily available and non-toxic starting material. One such method involves the reaction of amines, CO₂, and alcohols in the presence of a catalyst. nih.gov For example, a protic ionic liquid catalyst has been used to directly synthesize carbamates from an amine, CO₂, and a silicate (B1173343) ester with high yields. researchgate.net Another approach uses a nonmetallic regenerable reagent and a CO₂ capture agent to convert low-concentration CO₂ into carbamates. organic-chemistry.org

Mechanisms of Formation in Complex Matrices

This compound can also be formed unintentionally in various food and beverage products, particularly those that undergo fermentation.

Formation in Fermented Products and Alcoholic Beverages

This compound is a known contaminant in fermented foods and alcoholic beverages like wine, beer, and spirits. mdpi.comnih.govfda.govnih.govresearchgate.net Its formation in these products is a significant concern due to its classification as a probable human carcinogen. nih.govnih.govresearchgate.net The concentration of this compound can vary widely depending on the type of beverage and the production methods used. awri.com.au

The primary pathway for the formation of this compound in alcoholic beverages is the reaction between ethanol and urea. wikipedia.orgmdpi.comfda.govresearchgate.net Urea is a natural byproduct of yeast metabolism during fermentation. wikipedia.orgmdpi.com Specifically, the amino acid arginine, which is often present in grape juice, is broken down by yeast enzymes into urea and ornithine. mdpi.comnih.gov This urea can then be secreted by the yeast into the surrounding medium, where it can react with the ethanol produced during fermentation to form this compound. wikipedia.orgmdpi.com The reaction is accelerated by higher temperatures, which is why higher concentrations of this compound are often found in beverages that are heated during processing, such as distilled spirits. wikipedia.org

Several factors can influence the amount of urea produced and, consequently, the amount of this compound formed. These include the initial concentration of arginine in the raw materials, the specific strain of yeast used for fermentation, and the temperature during fermentation and storage. mdpi.comawri.com.au

Table 2: Precursors and Factors in this compound Formation in Fermented Beverages

| Precursor | Source | Influencing Factors | Reference |

|---|---|---|---|

| Urea | Metabolism of arginine by yeast | Arginine concentration, yeast strain, temperature | wikipedia.orgmdpi.comnih.gov |

| Citrulline | Arginine metabolism by lactic acid bacteria | Lactic acid bacteria strain | mdpi.comnih.gov |

| Cyanate (B1221674) | Hydrolysis of cyanogenic glycosides (in some spirits) | Presence of cyanogenic glycosides in raw materials | nih.gov |

Role of Urea in this compound Formation

Yeast Metabolism of Arginine and Citrulline to Urea

During fermentation, a key process in the production of many alcoholic beverages and fermented foods, yeasts play a crucial role in the formation of this compound precursors. wikipedia.orgfda.gov Arginine, an amino acid commonly found in raw materials like grapes, is metabolized by yeast. fda.govnih.govresearchgate.net This metabolic process can lead to the production of urea. wikipedia.orgnih.govresearchgate.net Initially, the urea is contained within the yeast cells, but as its concentration increases, it is released into the surrounding medium. wikipedia.orgfda.gov

Citrulline, another amino acid, also serves as a precursor. nih.govmdpi.com It can be present in the initial raw materials or formed during the metabolic processes of yeast and certain lactic acid bacteria. nih.govmdpi.comnih.gov Specifically, some lactic acid bacteria can produce citrulline from the degradation of arginine. nih.gov

Reaction Kinetics of Urea with Ethanol

Once urea is present in an alcoholic medium, it can react with ethanol to form this compound. wikipedia.orgfda.gov This reaction is significantly influenced by several factors, most notably temperature and the concentrations of the reactants. nih.govresearchgate.netajevonline.org The rate of this compound formation from urea and ethanol increases with higher temperatures. wikipedia.orgfda.govnih.gov Studies have shown that the reaction is slow at ambient temperatures but accelerates significantly as the temperature rises. nih.gov For instance, a notable increase in the rate of formation is observed at temperatures around 100°C. nih.gov

The concentration of both urea and ethanol also plays a direct role in the kinetics of the reaction. nih.govresearchgate.net Higher initial concentrations of these reactants lead to a greater formation of this compound. nih.govresearchgate.net The reaction between urea and ethanol is considered the most common pathway for the formation of this compound in many fermented products. nih.gov

Role of Cyanogenic Glycosides and Cyanate

In certain plant-based materials, particularly the stones of fruits like cherries and plums, cyanogenic glycosides are present. nih.govresearchgate.net During processing, these glycosides can be hydrolyzed, leading to the formation of cyanate. nih.govresearchgate.net This hydrolysis can be facilitated by enzymes present in the plant tissues. nih.gov The presence of copper ions can also enhance the formation of cyanate. nih.govresearchgate.net

Cyanate is a direct precursor to this compound, reacting with ethanol to form the compound. nih.govresearchgate.netfao.org This pathway is particularly significant in the production of spirits derived from stone fruits. nih.govresearchgate.net The formation of this compound from cyanate is influenced by factors such as temperature, pH, and alcohol concentration. researchgate.netnih.gov

Influence of Processing and Storage Conditions

The conditions under which fermented products are processed and stored have a profound impact on the formation of this compound.

Heat and temperature are critical factors influencing the rate of this compound formation. wikipedia.orgnih.govnih.gov Thermal processing, such as distillation or heating during production, can significantly accelerate the reaction between precursors like urea and ethanol. wikipedia.orgnih.gov The reaction rate between urea and ethanol increases exponentially with temperature. fda.govnih.gov For example, research has demonstrated that storing rice wine at 37°C resulted in a seven-fold higher concentration of this compound compared to storage at 4°C. nih.gov Similarly, in another study, increasing the temperature from 150°C to 170°C dramatically enhanced the yield of ethyl carbamate from urea and ethanol. mdpi.com

The effect of temperature on the reaction between citrulline and ethanol is also significant, with a 1.5 to 2.5-fold increase in formation for every 10°C rise in temperature. mdpi.com

Interactive Data Table: Effect of Temperature on this compound Formation from Urea

| Storage Temperature (°C) | Formation Rate (µg ethyl carbamate / mg urea / day) |

| 13.3 | 0.0004 |

| 18.6 | 0.0017 |

| 23.9 | 0.0061 |

Source: American Journal of Enology and Viticulture ajevonline.org

The length of storage is another crucial factor affecting the concentration of this compound. mdpi.comajevonline.org Over time, the precursors present in a fermented product will continue to react, leading to a gradual accumulation of this compound. ajevonline.orgtandfonline.comnih.gov A two-year storage study revealed that significant amounts of this compound can accumulate from the reaction of ethanol with urea and citrulline, even under normal storage temperatures. ajevonline.org The concentration of this compound has been shown to increase with the duration of storage, and this effect is more pronounced at higher temperatures. researchgate.netnih.gov

Role of Other N-Carbamyl Compounds and Ethanol

Besides urea and citrulline, other N-carbamyl compounds can also act as precursors for this compound. nih.govfao.orgresearchgate.net Research has shown that most N-carbamyl compounds will react with ethanol under acidic conditions to form this compound. ajevonline.orgajevonline.org These compounds include carbamyl phosphate (B84403) and N-carbamyl amino acids. nih.govajevonline.orgajevonline.org The reaction is dependent on the concentration of the reactants, temperature, and pH. ajevonline.orgajevonline.org

A Note on the Chemical Compound in Question

There appears to be a significant discrepancy between the specified chemical subject, This compound , and the detailed outline provided. The enzymatic and microbial pathways mentioned, specifically those involving yeast, lactic acid bacteria, arginine metabolism, and citrulline pathways (sections 2.2.2.1 and 2.2.2.2), are well-documented precursors for the formation of Ethyl carbamate (also known as urethane), particularly in fermented foods and beverages. wikipedia.orgawri.com.auresearchgate.netnih.gov Similarly, the specified oxidation metabolite, vinyl carbamate epoxide (section 2.3.2), is a known reactive metabolite of Ethyl carbamate . nih.govcanada.ca

The available scientific literature does not support a link between these specific microbial metabolic pathways and the formation of This compound . The precursors for Ethyl carbamate, such as urea and citrulline, are generated through the microbial breakdown of arginine. nih.govmdpi.commdpi.com These precursors then react with ethanol to form Ethyl carbamate. awri.com.auresearchgate.net In contrast, the synthesis of this compound typically involves chemical reactions such as the reaction of methylamine with ethyl chloroformate or methyl isocyanate with ethanol. smolecule.comnih.gov

Given the strict instruction to focus solely on "this compound" while also adhering to an outline that describes the formation and metabolism of "Ethyl carbamate," it is not possible to provide a scientifically accurate article that fulfills both requirements simultaneously.

To proceed, clarification is needed. We can offer two alternatives:

Generate an article on Ethyl Carbamate , which would align perfectly with the detailed microbial and metabolic pathways provided in your outline.

Generate an article on this compound , for which we can provide information on its chemical synthesis, hydrolysis, and general reactivity, but would not be able to accurately address the microbial formation sections (2.2.2.1, 2.2.2.2) or the specific oxidation metabolite (vinyl carbamate epoxide) as requested in the outline.

Please advise on how you would like to proceed.

Advanced Analytical Methodologies for Ethyl Methylcarbamate Quantification

Chromatographic Techniques in Ethyl Methylcarbamate Analysis

Chromatography is the cornerstone of modern analytical chemistry for separating and quantifying chemical compounds. For this compound, both gas chromatography and high-performance liquid chromatography have proven to be effective. These techniques separate this compound from other components in a sample, allowing for its precise measurement. The choice between these methods often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It offers excellent resolution, high sensitivity, and exceptional selectivity. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For trace-level detection, a derivatization step, for instance with 9-xanthydrol, can be employed to enhance the signal. nih.govresearchgate.net

To further enhance the sensitivity of GC-MS analysis, the selected-ion monitoring (SIM) mode is often employed. nih.govdoi.org Instead of scanning a full range of mass-to-charge ratios, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, in this case, this compound. taylorandfrancis.comionsource.com This targeted approach significantly reduces background noise and increases the signal-to-noise ratio, leading to lower detection limits. nih.govdoi.org For the closely related compound ethyl carbamate (B1207046), this method has proven to be simple and sensitive for its determination in various fermented foods. nih.govdoi.org

Table 1: Performance Characteristics of a GC-MS-SIM Method for a Structurally Similar Compound (Ethyl Carbamate)

| Parameter | Value |

|---|---|

| Detection Limit | 0.5 ppb/sample nih.gov |

The accuracy and precision of quantitative analysis by GC-MS can be significantly improved by using isotopically labeled internal standards. nih.govnih.govacanthusresearch.com A stable isotope-labeled (SIL) version of the analyte, such as one containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is added to the sample at a known concentration before sample preparation. acanthusresearch.comamazonaws.com For instance, ethyl (¹³C, ¹⁵N)carbamate has been used as an internal standard for ethyl carbamate analysis. nih.gov Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar effects from the sample matrix, extraction, and ionization processes. amazonaws.comwaters.com This allows for the correction of variations and losses during the analytical procedure, leading to more reliable and accurate quantification. acanthusresearch.comlcms.cz

Table 2: Key Considerations for Using Isotopically Labeled Internal Standards

| Factor | Description |

|---|---|

| Isotopic Purity | The internal standard should have a high degree of isotopic enrichment to avoid interference with the analyte signal. amazonaws.com |

| Label Stability | The isotopic labels should be placed in positions on the molecule where they are not susceptible to exchange with atoms from the solvent or matrix. acanthusresearch.com |

| Mass Difference | A sufficient mass difference (typically 3 or more mass units for small molecules) is needed to prevent spectral overlap between the analyte and the internal standard. acanthusresearch.com |

| Co-elution | Ideally, the SIL internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects. waters.com |

Tandem mass spectrometry (GC-MS-MS) offers an even higher level of selectivity and sensitivity compared to single-stage GC-MS. scispec.co.th In this technique, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces chemical noise and matrix interferences. ionsource.com GC-MS-MS provides robust and sensitive methodologies for the analysis of carbamates, offering both quantification and confirmation in a single analysis. scispec.co.th This enhanced selectivity is particularly valuable when analyzing complex matrices where co-eluting interfering compounds may be present.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Extraction Strategies for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow for determining this compound in complex matrices such as food and beverages. The primary goals are to isolate the target analyte from interfering substances, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. chromatographyonline.comorientjchem.org The choice of extraction method depends heavily on the nature of the sample matrix. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of carbamates from liquid samples. orientjchem.orgnih.govd-nb.info The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

Various sorbents can be used for carbamate extraction, with the choice depending on the specific matrix and analyte properties. Common SPE cartridges include:

Diatomaceous Earth: This material is frequently used for the extraction of ethyl carbamate from alcoholic beverages and fermented foods. nih.govnih.gov

C18 (Reversed-Phase): C18 cartridges are used to extract moderately polar compounds like carbamates from aqueous samples. epa.govorientjchem.org The process may involve passing an acetonitrile (B52724) extract through the cartridge for cleanup. epa.gov

Florisil: This sorbent is particularly useful for removing fatty compounds from matrices like bread and cheese. researchgate.net

Primary-Secondary Amine (PSA): PSA is often used in dispersive SPE (dSPE), a variation known as QuEChERS, to remove sugars and organic acids.

An improved SPE method for analyzing ethyl carbamate in Chinese liquor utilized a diatomite column, which showed the highest extraction efficiency compared to Florisil and primary-secondary amine columns. nih.gov The method achieved a limit of detection of 1.10 µg/L and average recoveries of 93.06%. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govnih.gov For the extraction of this compound, a moderately polar compound, solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are commonly employed. researchgate.netorientjchem.orgresearchgate.net

The efficiency of LLE can be enhanced by optimizing several parameters:

Solvent Choice: Dichloromethane is a common choice for extracting ethyl carbamate. orientjchem.orgresearchgate.netnih.gov Ethyl acetate has also been used effectively. researchgate.net

Salting-Out Effect: The addition of a salt, such as sodium chloride (NaCl), to the aqueous phase can increase the extraction efficiency by decreasing the solubility of the analyte in the aqueous layer and promoting its transfer to the organic phase. orientjchem.orgnih.gov One study found that adding 15% NaCl improved the recovery of ethyl carbamate by 15%. nih.gov

pH Adjustment: Adjusting the pH of the sample can be crucial for ensuring the analyte is in a neutral, non-ionized form, which is more readily extracted into an organic solvent. nih.gov

A miniaturized LLE (mLLE) method coupled with HPLC-MS/MS was developed for fortified wine, using 8 mL of ethyl acetate to extract the analyte from 15 mL of wine. researchgate.net This method proved to be simple, fast, and reliable, with recoveries ranging from 93% to 114%. researchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and often automated sample preparation technique. d-nb.infonih.gov It utilizes a fused-silica fiber coated with a stationary phase. In headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, allowing volatile and semi-volatile analytes like ethyl carbamate to adsorb onto the fiber. The fiber is then directly inserted into the injector of a gas chromatograph for thermal desorption and analysis.

Key parameters that are optimized for SPME analysis include:

Fiber Coating: Carbowax/divinylbenzene (CW/DVB) fibers have been successfully used for the HS-SPME of ethyl carbamate. nih.gov

Extraction Temperature and Time: A study on stone-fruit spirits found optimal extraction conditions to be 30 minutes at 70°C. nih.gov

Matrix Modification: Due to the polarity and hydrophilicity of ethyl carbamate, its transport to the headspace can be limited. nih.gov Adding a salt (salting-out) or a drying agent like anhydrous sodium sulphate can significantly improve sensitivity by increasing the volatility of the analyte. nih.govnih.gov

A fully automated HS-SPME/GC-MS/MS procedure was developed for determining ethyl carbamate in stone-fruit spirits, achieving a limit of detection of 0.03 mg/L. nih.gov

Addressing Matrix Interferences and Clean-up Procedures

Complex matrices, such as those found in food and beverages, contain numerous endogenous compounds (e.g., fats, proteins, sugars, pigments) that can interfere with the analysis of this compound. ingenieria-analitica.comchromatographyonline.com In LC-MS/MS, these interferences can lead to a phenomenon known as the "matrix effect," which is the alteration (suppression or enhancement) of the analyte's ionization efficiency. chromatographyonline.comeijppr.com This can significantly impact the accuracy and precision of quantification. eijppr.com

Several strategies are employed to mitigate matrix effects and clean up sample extracts:

Effective Extraction and Cleanup: The extraction techniques described above (SPE, LLE, SPME) are primary methods for removing the bulk of interfering compounds. nih.govresearchgate.net For instance, SPE with specific sorbents like Florisil can be used to remove lipids. researchgate.net

Solvent Exchange: After extraction with a solvent like methylene (B1212753) chloride, it may be necessary to exchange it for a solvent compatible with the subsequent analytical system, such as methanol (B129727) for reversed-phase HPLC. epa.govepa.gov

Dilution: Simply diluting the final extract can sometimes reduce the concentration of interfering substances to a level where they no longer significantly affect the analyte's signal. chromatographyonline.com

Matrix-Matched Calibration: To compensate for unavoidable matrix effects, calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. chromatographyonline.com This ensures that the standards and samples experience similar levels of signal suppression or enhancement, leading to more accurate quantification.

The table below summarizes various clean-up procedures and their applications for different matrices.

| Clean-up Procedure | Sorbent/Method | Target Matrix | Purpose |

| Solid-Phase Extraction | Diatomaceous Earth | Alcoholic Beverages | General cleanup and extraction. nih.gov |

| Solid-Phase Extraction | C18 | Aqueous Samples | Cleanup of acetonitrile extracts. epa.gov |

| Solid-Phase Extraction | Florisil Cartridge | High-Fat Foods (e.g., cheese, bread) | Removal of fats and lipids. researchgate.net |

| Solvent Partitioning | Hexane | Oily Wastes, Peanut Butter | Removal of non-aqueous liquids and fats. epa.govnih.gov |

| pH Neutralization | N/A | Alcoholic Beverages | Improve recovery and peak resolution. nih.gov |

Emerging and Alternative Analytical Technologies

While GC-MS and LC-MS/MS are the predominant techniques for this compound analysis, research continues into new and alternative methods to improve speed, efficiency, and accessibility.

Magnetic Solid-Phase Extraction (MSPE): This is a novel variation of SPE that utilizes magnetic nanoparticles as the sorbent. nih.gov After adsorbing the analyte, the magnetic sorbent can be quickly and easily separated from the sample solution using an external magnetic field. This simplifies the extraction process, reduces solvent consumption, and allows for rapid sample turnover. nih.gov Magnetic metal-organic frameworks (MOFs) have shown excellent extraction efficiency for carbamate pesticides, with high adsorption capacities. nih.govacs.org

Direct Injection Mass Spectrometry (DI-MS): For some applications, sample preparation can be minimized by directly injecting a diluted sample into the mass spectrometer. A method using direct injection electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) was developed for sweetened cachaça, demonstrating that satisfactory results could be obtained with minimal sample preparation, thus offering a high-throughput screening option. scielo.br

Derivatization Approaches: To enhance the sensitivity and chromatographic properties of ethyl carbamate, derivatization is often employed, especially for GC analysis or HPLC with fluorescence detection. nih.govresearchgate.netresearchgate.net Reacting ethyl carbamate with 9-xanthydrol produces a fluorescent derivative that can be detected with high sensitivity by an HPLC-FLD system. researchgate.netresearchgate.net This approach can achieve low detection limits without the need for a mass spectrometer. researchgate.net

Alternative Detectors: While mass spectrometry is highly specific, other detectors can be used. Gas chromatography coupled with a thermal energy analyzer (TEA) operating in N-mode has been used for the sensitive determination of methyl and ethyl carbamate in wines. nih.gov Additionally, a nitrogen phosphorus detector (NPD) has been combined with SPME-GC for the analysis of ethyl carbamate in alcoholic beverages. nih.gov

These emerging technologies offer promising alternatives and improvements to conventional methods, potentially providing faster, more cost-effective, and environmentally friendly options for the routine analysis of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy serves as a valuable tool for the analysis of this compound, primarily through the identification of its characteristic molecular vibrations. While often coupled with chromatographic techniques for comprehensive analysis, FTIR spectroscopy, particularly when combined with multivariate data analysis (chemometrics), shows significant promise for rapid screening of ethyl carbamate in complex matrices such as alcoholic beverages who.int.

The infrared spectrum of this compound reveals distinct absorption bands corresponding to its specific functional groups. Analysis of the gas-phase IR spectrum of this compound from the NIST database indicates key vibrational modes. These include N-H stretching, C=O (carbonyl) stretching, and C-O stretching, which provide a unique spectral fingerprint for the compound. Although direct quantification using FTIR alone can be challenging due to overlapping peaks in complex samples, its application in screening methodologies is a significant area of research richmondscientific.com. The development of calibration models is a crucial step in utilizing FTIR for quantitative purposes, relating the intensity of infrared absorption bands to the concentration of the substance richmondscientific.com.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (for similar carbamates) |

| N-H Stretching | 3300 - 3500 |

| C-H Stretching | 2850 - 3000 |

| C=O Stretching (Amide I) | 1680 - 1730 |

| N-H Bending (Amide II) | 1510 - 1550 |

| C-O Stretching | 1200 - 1300 |

Note: The specific wavenumbers for this compound may vary slightly. This table is based on characteristic ranges for carbamates.

Electrochemical Biosensors (e.g., rGO-SPCE based)

Electrochemical biosensors have emerged as a powerful platform for the sensitive and selective detection of this compound. These devices combine the high specificity of biological recognition elements with the sensitivity of electrochemical transducers. A notable example involves the use of a molecularly imprinted electrochemical sensor based on perovskite and graphene oxide for the direct detection of ethyl carbamate in Baijiu nih.gov. This sensor demonstrated a wide linear range from 10 to 2000 μM and a low detection limit of 2.18 μM nih.gov.

Another innovative approach utilizes a nano-enzyme sensor constructed with molecularly imprinted polymers, MXene, and cobalt (II) based zeolitic imidazolate frameworks (MIP/MXene/ZIF-67) austinpublishinggroup.com. This sensor leverages the peroxidase-mimicking activity of the ZIF-67 nano-enzyme to amplify the electrochemical signal, achieving an ultrasensitive assay for ethyl carbamate with a detection limit of 0.405 μg/L and a broad linear range from 8.9 μg/L to 44.5 mg/L austinpublishinggroup.com. The use of screen-printed carbon electrodes (SPCE) modified with materials like reduced graphene oxide (rGO) often forms the basis of these sensors, offering advantages in terms of disposability, miniaturization, and cost-effectiveness.

| Sensor Type | Linear Range | Limit of Detection (LOD) | Reference |

| Molecularly Imprinted Electrochemical Sensor (Perovskite/GO) | 10 - 2000 μM | 2.18 μM | nih.gov |

| Molecularly Imprinted Nano-enzyme Sensor (MIP/MXene/ZIF-67) | 8.9 μg/L - 44.5 mg/L | 0.405 μg/L | austinpublishinggroup.com |

Nanosensors and Surface-Enhanced Raman Spectroscopy (SERS)

Nanosensors, particularly those based on Surface-Enhanced Raman Spectroscopy (SERS), offer exceptional sensitivity for the detection of this compound. SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metal surfaces. Various nanomaterials have been explored as SERS substrates for this purpose.

One study reported a simple and sensitive SERS method using star-shaped silver nanostars (Ag NSs) who.int. This approach demonstrated a linear relationship between the Raman intensity and ethyl carbamate concentration in the range of 5 × 10⁻⁹ mol L⁻¹ to 1.0 × 10⁻⁴ mol L⁻¹, with a detection limit of 1.37 × 10⁻⁹ mol L⁻¹ who.int. Another SERS-based method employed flower-shaped silver nanostructures, which exhibited a strong and reproducible characteristic band at 857 cm⁻¹. This allowed for the establishment of a linear regression model for concentrations ranging from 10⁻⁵ to 10⁻⁹ M biocompare.com. The integration of molecularly imprinted polymers with SERS (MIPs–SERS) has also been developed for the fast extraction and sensitive detection of ethyl carbamate in alcoholic beverages, showcasing the high selectivity of MIPs and the fingerprint identification capabilities of Raman spectroscopy spectrabase.com.

| SERS Substrate | Linear Range | Limit of Detection (LOD) | Reference |

| Silver Nanostars (Ag NSs) | 5 × 10⁻⁹ - 1.0 × 10⁻⁴ mol L⁻¹ | 1.37 × 10⁻⁹ mol L⁻¹ | who.int |

| Flower-shaped Silver Nanostructures | 10⁻⁵ - 10⁻⁹ M | Not specified | biocompare.com |

| Silver-coated Gold Nanoparticle Colloids (in Vodka) | Not specified | 9.0 × 10⁻⁹ M (0.8 μg/L) | researchgate.net |

| Silver-coated Gold Nanoparticle Colloids (in Obstler) | Not specified | 1.3 × 10⁻⁷ M (11.6 μg/L) | researchgate.net |

| Silver-coated Gold Nanoparticle Colloids (in White Rum) | Not specified | 7.8 × 10⁻⁸ M (6.9 μg/L) | researchgate.net |

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) provide a highly specific and sensitive method for the quantification of this compound, leveraging the principle of antigen-antibody recognition. A competitive indirect ELISA (ciELISA) has been developed for the determination of ethyl carbamate in Chinese rice wine nih.gov. This method involves a pre-analysis derivatization step and utilizes a polyclonal antibody raised against a derivative of ethyl carbamate nih.gov. The assay achieved a detection limit of 166 μg/L with negligible cross-reactivity with structurally similar compounds nih.gov.

Another study focused on developing a rapid and sensitive indirect competitive ELISA for ethyl carbamate detection in the by-products of Baijiu production nih.gov. This assay demonstrated an IC50 value of 11.83 μg/kg, a limit of detection (LOD) of 0.91 μg/kg, and a limit of quantification (LOQ) of 2.85 μg/kg nih.gov. The results from this ELISA showed a strong correlation (R² > 0.99) with those obtained by the confirmatory gas chromatography-mass spectrometry (GC-MS) method nih.gov.

| Assay Type | Matrix | IC50 | LOD | LOQ | Recovery (%) | Reference |

| Competitive Indirect ELISA (ciELISA) | Chinese Rice Wine | Not specified | 166 μg/L | Not specified | 84.4 - 100.9 | nih.gov |

| Indirect Competitive ELISA | Baijiu By-products | 11.83 μg/kg | 0.91 μg/kg | 2.85 μg/kg | 86.0 - 105.5 | nih.gov |

Validation and Inter-laboratory Studies of Analytical Methods

The validation of analytical methods is a critical process to ensure their reliability, accuracy, and fitness for purpose. For this compound, various analytical methods have undergone rigorous validation studies across different food matrices. These studies typically assess several key performance characteristics.

A validation study for an analytical method for ethyl carbamate in vinegars using solid-phase extraction demonstrated good linearity (R² = 0.9996) in the concentration range of 2–1000 ng/mL, with a detection limit of 1.5 ng/mL and a quantification limit of 5 ng/mL chemicalbook.com. The accuracy of this method ranged from 94.9% to 99.9%, and the precision was less than 5% chemicalbook.com.

| Matrix | Linearity (R²) | LOD | LOQ | Accuracy/Recovery (%) | Precision (RSD) | Reference |

| Vinegars | 0.9996 | 1.5 ng/mL | 5 ng/mL | 94.9 - 99.9 | < 5% | chemicalbook.com |

| Nine Food Matrices | > 0.997 | 0.69 - 6.08 μg/kg | 2.10 - 18.43 μg/kg | 78.84 - 121.82 | < 14% | nist.gov |

Computational Chemistry and Theoretical Studies of Ethyl Methylcarbamate

Quantum Chemical Investigations of Ethyl Methylcarbamate Structure and Reactivity

Quantum chemical methods are employed to model the electronic structure of this compound, yielding detailed information about its geometry, conformational preferences, and the energetics of chemical transformations.

The structure of this compound allows for conformational isomerism, primarily due to rotation around the C–O and N–C single bonds. The carbamate (B1207046) group (–NH–C(=O)O–) itself typically adopts a planar or near-planar arrangement to maximize the delocalization of the nitrogen lone pair into the carbonyl group. This results in two primary conformers: syn and anti, with respect to the orientation of the N-H bond and the C=O bond.

Computational studies on related carbamate molecules indicate that the energy difference between these rotamers can be small, and the preferred conformation is influenced by steric and electronic effects of the substituents. For this compound, the carbamate group is expected to adopt an anti conformation. In condensed phases, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen (O–C₂H₅) can act as hydrogen bond acceptors. These intermolecular N-H···O=C hydrogen bonds can lead to the formation of dimeric structures or extended chains, significantly influencing the compound's physical properties and stability.

Table 1: Potential Conformations of the Carbamate Group

| Conformer | Dihedral Angle (H-N-C=O) | Relative Stability | Key Feature |

|---|---|---|---|

| syn | ~0° | Generally less stable | Steric hindrance between substituents |

| anti | ~180° | Generally more stable | Reduced steric hindrance |

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, a key reaction pathway studied is its thermal decomposition. Experimental studies on related 2-substituted ethyl methylcarbonates suggest a unimolecular elimination reaction that proceeds through a concerted six-membered cyclic transition state.

DFT calculations can be used to model this proposed pathway for this compound. By locating the transition state structure, chemists can calculate the activation energy (the height of the energy barrier) for the reaction. These calculations can confirm the concerted nature of the mechanism, where the abstraction of a β-hydrogen from the ethyl group by the carbonyl oxygen occurs simultaneously with the cleavage of the C-O bond. DFT also allows for the investigation of alternative or competing reaction pathways, providing a comprehensive understanding of the molecule's reactivity.

Theoretical methods can accurately predict the thermochemical properties of molecules like this compound. High-level ab initio methods such as Gaussian-4 (G4) theory or composite W1X-1 methods are used to calculate properties like the standard gas-phase enthalpy of formation (ΔfH°₂₉₈(g)) and standard entropy (S°₂₉₈(g)). These predictions are crucial for understanding the thermodynamics of reactions involving the compound. The calculated values can be compared with critically evaluated experimental data, such as those available from the NIST/TRC Web Thermo Tables, to validate the accuracy of the computational models. nist.gov

Table 2: Selected Thermochemical Properties of Ethyl N-methylcarbamate

| Property | Value | Units | Source |

|---|---|---|---|

| Normal Boiling Temperature | 431.15 | K | NIST/TRC nist.gov |

| Critical Temperature | 598.0 | K | NIST/TRC nist.gov |

| Enthalpy of Vaporization (at Normal Boiling Point) | 42.1 | kJ/mol | NIST/TRC nist.gov |

| Heat Capacity at Constant Pressure (Ideal Gas, 298.15 K) | 131.69 | J/mol·K | NIST/TRC nist.gov |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemistry focuses on the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can provide a detailed picture of the intermolecular interactions that govern the properties of this compound in the liquid or solid state.

In a typical MD simulation, a "box" containing hundreds or thousands of this compound molecules is constructed. The interactions between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic positions. The simulation then solves Newton's equations of motion for every atom, tracking their trajectories over time.

From these trajectories, various properties can be calculated, including:

Liquid Structure: Radial distribution functions can reveal the average distances and coordination numbers between different atoms, providing insight into how the molecules pack together.

Hydrogen Bonding Dynamics: MD simulations can quantify the extent and lifetime of intermolecular hydrogen bonds (N-H···O=C), revealing their importance in the condensed phase.

Transport Properties: Properties such as the diffusion coefficient and viscosity can be calculated, which are directly related to molecular motion and intermolecular forces.

Modeling of Reaction Kinetics and Mechanisms in Gas and Condensed Phases

Computational modeling is essential for understanding the kinetics and detailed mechanisms of chemical reactions. For this compound, this is particularly relevant for its decomposition reactions.

The gas-phase thermal decomposition of this compound and its derivatives has been shown to be a homogeneous, unimolecular elimination reaction that follows a first-order rate law. researchgate.net The reaction proceeds via a cis-elimination mechanism through a six-membered cyclic transition state, yielding an alkene, methylamine (B109427), and carbon dioxide.

Reaction: CH₃NHCOOCH₂CH₃ → CH₂=CH₂ + CH₃NH₂ + CO₂

The key features of this mechanism, supported by experimental and theoretical studies on analogous compounds, are:

Concerted Mechanism: The abstraction of a hydrogen atom from the β-carbon of the ethyl group by the carbonyl oxygen occurs in the same step as the cleavage of the Cβ-O bond.

Six-Membered Cyclic Transition State: The atoms involved (O=C-O-Cβ-H-Cα) form a cyclic arrangement in the transition state, which lowers the activation energy compared to a stepwise mechanism.

Structure-Reactivity Correlation: Studies on substituted ethyl methylcarbonates show that the reaction rate is sensitive to steric factors around the β-hydrogen, providing evidence for the proposed hydrogen abstraction by the carbonyl oxygen. researchgate.net

Computational modeling using DFT can precisely characterize the geometry and energy of this transition state. The calculated activation energy can then be used within transition state theory to predict the reaction rate constant, which can be compared directly with experimental kinetic data.

Table 3: Kinetic and Thermodynamic Parameters for the Elimination of 2-Substituted Ethyl Methylcarbonates (CH₃OCOOCH₂CH₂Z) at 400°C

| Substituent (Z) | log(A, s⁻¹) | Eₐ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|

| H | 12.19 ± 0.32 | 45.3 ± 1.0 | 44.0 ± 1.0 | -5.7 ± 1.5 |

| CH₃ | 12.42 ± 0.25 | 45.4 ± 0.8 | 44.1 ± 0.8 | -4.7 ± 1.2 |

| C₂H₅ | 12.35 ± 0.38 | 45.2 ± 1.2 | 43.8 ± 1.2 | -5.0 ± 1.7 |

Data adapted from studies on substituted ethyl methylcarbonates, where Z=H represents the parent ethyl methylcarbonate. researchgate.net

Bimolecular Nucleophilic Substitution Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry. Computational chemistry has become an invaluable tool for analyzing these reactions, providing detailed insights into their mechanisms and energetics. sciforum.net Theoretical studies typically evaluate the potential energy surface (PES) of the reaction, which includes the reactants, a pre-reaction complex between the nucleophile and the substrate, the transition state, a post-reaction complex, and the products. sciforum.netmdpi.com

A common computational approach involves the use of Density Functional Theory (DFT) methods, such as the B3LYP functional, with appropriate basis sets like 6-31+G* to optimize the geometries of stationary points on the PES. sciforum.netresearchgate.net To account for the influence of the reaction medium, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). sciforum.netresearchgate.net Through these calculations, key parameters such as activation energies and reaction rates can be determined. Furthermore, analysis of atomic charges and molecular orbitals (such as the Highest Occupied Molecular Orbital and a given that no specific computational studies on the bimolecular nucleophilic substitution reactions of this compound were found in the provided search results, a detailed discussion of its specific reaction is not possible. However, the general principles of such computational analyses, as applied to similar molecules, can be described. For instance, in a hypothetical SN2 reaction involving this compound, the nucleophile would attack the electrophilic carbon atom, leading to the displacement of a leaving group. A computational study would model this process to determine the feasibility and kinetics of the reaction.

Computational Toxicology and In Silico Predictions for this compound

Computational toxicology, or in silico toxicology, utilizes computational methods to predict the toxic effects of chemical substances. nih.gov These approaches are gaining prominence as they offer a means to prioritize chemicals for further testing, guide toxicity studies, and reduce the reliance on animal testing. nih.govceon.rs A variety of computational tools are employed in this field, including databases of chemical and toxicological information, software for generating molecular descriptors, and modeling methods for toxicity prediction. nih.gov

One of the primary techniques in computational toxicology is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models. ceon.rsnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For carbamates, the class of compounds to which this compound belongs, QSTR studies have been conducted to predict their toxicity. nih.gov Such models are developed by correlating various molecular descriptors (e.g., physicochemical, structural, and quantum chemical properties) of a series of carbamates with their experimentally determined toxicities. nih.gov

Various in silico tools and platforms are available for predicting the toxicity of chemicals. For example, the Toxicity Estimation Software Tool (T.E.S.T.) developed by the U.S. Environmental Protection Agency (EPA) allows users to estimate the toxicity of chemicals using different QSAR methodologies. epa.gov Such tools could be used to generate predictions for various toxicological endpoints for this compound, such as mutagenicity and developmental toxicity. epa.gov The general steps for developing a predictive model in computational toxicology involve:

Gathering biological data on chemical toxicity. nih.gov

Calculating molecular descriptors for the chemicals. nih.gov

Generating a prediction model. nih.gov

Evaluating the accuracy of the model. nih.gov

Interpreting the model. nih.gov

The table below summarizes some of the key concepts and tools in computational toxicology relevant to assessing a compound like this compound.

| Concept/Tool | Description | Relevance to this compound |

| QSAR/QSTR | Quantitative Structure-Activity/Toxicity Relationship models that correlate chemical structure with biological activity or toxicity. ceon.rsnih.gov | Models for the broader class of carbamates can provide insights into the potential toxicity of this compound. nih.gov |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule, used as inputs for QSAR/QSTR models. epa.gov | Descriptors for this compound would be calculated to use in predictive toxicity models. |

| In Silico Toxicology Databases | Collections of data on chemical structures and their associated toxicities. nih.gov | These databases can be searched for data on this compound or structurally similar compounds. |

| T.E.S.T. (Toxicity Estimation Software Tool) | A software tool from the U.S. EPA that uses QSARs to estimate the toxicity of chemicals. epa.gov | Could be used to generate toxicity predictions for this compound for various endpoints. |

| Reactive Oxygen Species (ROS) | Chemically reactive species containing oxygen, the production of which can indicate oxidative stress. nih.gov | The known induction of ROS by the related ethyl carbamate suggests a potential toxicological mechanism for this compound. nih.gov |

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the toxicological research of this compound. The specific, detailed data required to populate the subsections of the provided outline—including carcinogenic mechanisms, DNA adduct formation, induction of oxidative stress, and transcriptomic or metabolomic responses—are not present in the available research for this specific compound.

Safety Data Sheets and chemical databases indicate that the toxicological properties of this compound have not been fully investigated. fishersci.comfishersci.at Specifically, for key areas of the requested article:

Mutagenic and Carcinogenic Data: Official safety documents state there is "No data available" or "No information available" regarding the mutagenic effects of this compound. fishersci.comfishersci.at While it is classified as a Category 2 suspected carcinogen, the detailed mechanistic data on DNA adduct formation, analogous to that available for the related compound ethyl carbamate, could not be found for this compound itself. fishersci.at

Cellular and Molecular Responses: There are no available studies focusing on the isolated effects of this compound on oxidative stress, gene expression (transcriptomics), or metabolic pathways (metabolomics).

Research mentioning the "this compound" chemical structure is primarily in the context of complex pharmaceutical agents, such as Ladostigil. nactem.ac.ukrasagiline.comen-journal.org In these studies, the this compound moiety is part of a much larger, multi-functional molecule designed for therapeutic effects, such as neuroprotection. The observed biological activities in these studies are attributed to the entire compound, and the specific toxicological contributions of the this compound component are not isolated or investigated.

Therefore, fulfilling the request would require speculating or misattributing data from other related but chemically distinct compounds, which would be scientifically inaccurate and violate the strict constraints of the prompt. Adherence to the provided outline is not possible due to the absence of specific research data for this compound.

Toxicological Research on Ethyl Methylcarbamate

Cellular and Molecular Responses to Ethyl Methylcarbamate Exposure

Impact on Detoxification Capacity

This compound, as with other carbamates, undergoes metabolic processes that can influence an organism's detoxification capacity. Exposure to carbamates can lead to an imbalance in the cellular redox state, prompting adaptive responses from detoxification pathways. Studies on related carbamates, such as ethyl carbamate (B1207046), have shown that exposure can trigger the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress nih.govresearchgate.net. However, prolonged or high-level exposure may overwhelm these protective mechanisms, leading to cellular damage.

The detoxification of carbamates involves both Phase I and Phase II metabolic enzymes. Phase I enzymes, such as cytochrome P450, can metabolize carbamates, sometimes leading to the formation of more reactive intermediates. Phase II enzymes, including glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), play a crucial role in conjugating these metabolites, rendering them more water-soluble and facilitating their excretion nih.govmdpi.com.

Research on ethyl carbamate has demonstrated the importance of GSTs in the detoxification of its reactive metabolite, vinyl carbamate epoxide nih.gov. The activity of GSTs can be enhanced by certain inducers, which in turn can increase the detoxification of carcinogenic carbamate metabolites nih.gov. Similarly, UGTs are involved in the metabolism of a wide range of xenobiotics, including carbamates, by catalyzing their conjugation with glucuronic acid nih.gov. The efficiency of these detoxification pathways can vary between species and individuals, influencing the susceptibility to the toxic effects of this compound.

Table 1: Research Findings on the Impact of Related Carbamates on Detoxification Pathways | Compound Studied | Pathway/Enzyme Affected | Observed Effect | Reference | |---|---|---|---| | Ethyl Carbamate | Nrf2 signaling pathway | Reduced Nrf2 signaling in Balb/c mice, leading to liver dysfunction and oxidative stress. nih.gov | | Carbamates (general) | Nrf2 signaling pathway | Can either induce or inhibit the Nrf2-ARE defense pathway depending on the compound and exposure time. nih.gov | | Ethyl Carbamate | Glutathione S-transferases (GSTs) | GSTs catalyze the detoxification of the reactive metabolite, vinyl carbamate epoxide. nih.gov | | Bendiocarb | Glutathione S-transferase (GST) | GST activity was significantly increased in the liver of rabbits after nine days of exposure. researchgate.net | | Carbamates (general) | UDP-glucuronosyltransferases (UGTs) | UGTs are key enzymes in the metabolism and detoxification of carbamates through glucuronidation. nih.gov |

Neurotoxicological Investigations of this compound

The neurotoxic potential of this compound and related carbamates has been a subject of significant research, focusing on their effects on the nervous system, particularly the dopaminergic and cholinergic pathways.

Studies on thiocarbamate pesticides have indicated a potential for these compounds to induce dopaminergic neurodegeneration nih.gov. The dopaminergic system is crucial for motor control, and its degeneration is a hallmark of Parkinson's disease epa.govdntb.gov.ua. Research using the model organism Caenorhabditis elegans has shown that exposure to certain thiocarbamates can lead to the progressive loss of dopaminergic neurons nih.gov. While direct studies on this compound are limited, the findings from related compounds suggest a potential for neurotoxic effects on the dopaminergic system. Environmental exposure to various neurotoxicants, including certain pesticides, has been linked to alterations in the dopaminergic system epa.gov.

A primary mechanism of neurotoxicity for carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) nih.gov. By inhibiting AChE, carbamates cause an accumulation of acetylcholine at nerve synapses, leading to overstimulation of cholinergic receptors nih.gov. This inhibition is typically reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme researchgate.net.

The potency of cholinesterase inhibition varies among different carbamate compounds. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The N-methyl carbamate structure is a key feature for this inhibitory activity nih.gov.

Table 2: Acetylcholinesterase (AChE) Inhibition by Various Carbamates

| Carbamate Compound | IC50 Value for Rat Brain AChE (µM) | Reference |

|---|---|---|

| Bendiocarb | 1 | nih.gov |

| Propoxur | >1 | nih.gov |

| Aldicarb | >1 | nih.gov |

| Carbaryl (B1668338) | 17 | nih.gov |

| EPTC | >1000 | nih.gov |

| Fenoxycarb | >1000 | nih.gov |

Note: IC50 values are indicative of the concentration required for 50% inhibition of the enzyme's activity.

Animal Model Studies in this compound Toxicity

Animal models are instrumental in characterizing the toxicological profile of chemical compounds, including this compound. These studies provide crucial data on species-specific effects, carcinogenicity, and dose-response relationships.

Ethyl carbamate, a closely related compound, is a known carcinogen in a variety of animal species, inducing tumors at multiple sites who.intnih.govepa.gov. The carcinogenicity of carbamates can be species-specific. For instance, methyl carbamate has been shown to be a liver carcinogen in F344 rats but not in B6C3F1 mice nih.gov. In contrast, studies with ethyl carbamate have demonstrated tumorigenesis in mice, including the induction of lung and mammary tumors nih.govebm-journal.org. The susceptibility to carcinogenesis can also vary between different strains of the same species nih.gov. For example, A/J mice are more susceptible to lung adenoma induction by ethyl carbamate and its metabolite vinyl carbamate than C57BL/6J and C3HeB/FeJ mice nih.gov.

Table 3: Species-Specific Carcinogenicity of Related Carbamates

| Compound | Animal Model | Target Organ(s) | Tumor Type(s) | Reference |

|---|---|---|---|---|

| Methyl Carbamate | F344 Rats | Liver | Neoplastic nodules, Carcinomas | nih.gov |

| Methyl Carbamate | B6C3F1 Mice | Not carcinogenic | - | nih.gov |

| Ethyl Carbamate | Mice (general) | Lung, Liver, Forestomach, Skin | Adenomas, Carcinomas, Papillomas, Melanotic tumors | epa.gov |

| Ethyl Carbamate | C3H Mice | Mammary Gland | Carcinomas | ebm-journal.org |

| Ethyl Carbamate | A/J, C57BL/6J, C3HeB/FeJ Mice | Lung | Adenomas | nih.gov |

The toxicity of this compound is dependent on the dose and the route of exposure. Dose-response studies are essential for determining safe exposure levels and understanding the potency of a chemical's toxic effects who.int. In carcinogenicity studies with ethyl carbamate, a clear dose-response relationship has been observed for tumor induction nih.gov.

Acute toxicity studies provide information on the lethal doses of a substance. For two new ethyl-carbamates, the acute oral LD50 in rats was determined to be between 300 and 2000 mg/kg, while the dermal LD50 was greater than 5000 mg/kg, indicating low acute dermal toxicity nih.govcngb.org. The route of administration significantly influences the toxicokinetics and, consequently, the systemic effects of the compound.

Table 4: Dose-Response and Acute Toxicity Data for Related Ethyl-Carbamates in Animal Models

| Compound | Animal Model | Exposure Route | Dose | Observed Effect | Reference |

|---|---|---|---|---|---|

| Ethyl Carbamate | Male and female mice | Oral | 0.25 mg/kg-bw/day (BMDL10) | Alveolar and bronchiolar adenoma or carcinoma | nih.gov |

| Ethyl-4-bromophenyl-carbamate | Rats | Oral | 300-2000 mg/kg | LD50 | nih.govcngb.org |